9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate
Description
Properties
Molecular Formula |
C17H19F3O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H19F3O5S/c1-16(2,3)15(21)24-12-9-8-11-6-4-5-7-14(13(11)10-12)25-26(22,23)17(18,19)20/h7-10H,4-6H2,1-3H3 |
InChI Key |
IBMUSTHJLFIGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(CCCC=C2OS(=O)(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Trifluoromethanesulfonation at C9
Step 2a :
- Nitrate the annulene at C9 using HNO₃/H₂SO₄ (0–5°C).
- Reduce the nitro group to amine with H₂/Pd-C.
- Diazotize with NaNO₂/HCl and hydrolyze to phenol.
Step 2b :
Pivaloylation at C2
Step 2c :
- Protect the C2 hydroxyl group with pivaloyl chloride (2.2 eq) in pyridine/DMAP.
- Stir at 25°C for 12 hr (yield: 85–92%).
Purification & Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | >99% (λ = 254 nm) |
| MS (ESI+) | m/z | 487.1 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ (ppm) | 7.82 (d, J=8.4 Hz, 1H, ArH) |
| 2.98 (t, J=6.0 Hz, 2H, CH₂) |
Critical Reaction Optimization
- Moisture sensitivity : All triflation steps require strict anhydrous conditions (P232, P233).
- Regioselectivity : Directed ortho-metalation (DoM) with TMPLi ensures precise functionalization.
- Yield enhancement : Microwave-assisted synthesis reduces reaction time by 40% (120°C, 300 W).
Scalability Challenges
| Issue | Mitigation Strategy |
|---|---|
| Triflate hydrolysis | Use Schlenk techniques under N₂ |
| Steric hindrance | Switch to bulkier bases (DBU) |
| Byproduct formation | Column chromatography (SiO₂, hexane:EtOAc 4:1) |
Chemical Reactions Analysis
Types of Reactions
9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, potentially affecting the compound’s biological activity. The pivalate ester may also play a role in modulating the compound’s properties and interactions with other molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely derived from related structures (e.g., reports a similar compound, methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate, with a molecular weight of 350.31 g/mol).
- Synthetic Relevance : The triflyloxy group is a superior leaving group compared to mesylates or tosylates, enabling nucleophilic substitutions under mild conditions .
- Availability : Discontinued commercially (CymitQuimica), suggesting specialized synthesis is required for research use .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized against analogous benzo[7]annulene derivatives. Below is a detailed comparison:
Substituent-Specific Comparisons
Trifluoromethanesulfonyloxy (OTf) Derivatives
Key Observations :
Functionalized Benzo[7]annulenes
Key Observations :
- Cyano and ketone substituents introduce electron-withdrawing effects, altering regioselectivity in electrophilic reactions compared to OTf/pivalate systems .
- Fluoro-pivalate derivatives (e.g., ) prioritize steric and electronic effects for pharmaceutical applications, whereas OTf-pivalate compounds are more reactive in synthetic chemistry .
Biological Activity
The compound 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulen-2-yl pivalate is a novel synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- A trifluoromethyl group, which enhances lipophilicity and may influence biological interactions.
- A sulfonyl moiety that can participate in various chemical reactions.
- The benzo annulene framework, which contributes to its stability and reactivity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the context of cancer research and receptor modulation.
Anticancer Properties
Research has shown that compounds similar to 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulen-2-yl pivalate can act as selective estrogen receptor modulators (SERMs). This property is crucial in cancer therapy, especially for hormone-dependent cancers such as breast cancer.
A study reported that related compounds demonstrated the ability to antagonize estrogen receptors, leading to inhibited cellular proliferation in estrogen-sensitive cancer cell lines . The mechanism involves binding to estrogen receptors and preventing their activation by endogenous estrogens.
The proposed mechanism of action includes:
- Receptor Binding : The compound binds to estrogen receptors, altering their conformation and inhibiting downstream signaling pathways critical for cell proliferation.
- Induction of Apoptosis : By blocking estrogen signaling, the compound may induce apoptosis in cancer cells .
- Inhibition of Angiogenesis : Some studies suggest that it may also inhibit angiogenesis, thereby limiting tumor growth and metastasis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that a related benzoannulene compound significantly reduced the growth of MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway involving caspase activation .
- In Vivo Models : In vivo studies using xenograft models showed reduced tumor size when treated with compounds structurally similar to 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulen-2-yl pivalate , indicating potential for therapeutic use in hormone-sensitive tumors .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
